3-Methyl-6-phenylhexan-2-one
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Overview
Description
3-Methyl-6-phenylhexan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-6-phenylhexan-2-one can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 3-methylhexan-2-one can yield this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of precursor compounds or other large-scale organic synthesis techniques. The specific methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3-Methyl-6-phenylhexanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydrazine (NH2NH2) or hydroxylamine (NH2OH) can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydrazones or oximes.
Scientific Research Applications
3-Methyl-6-phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenylhexan-2-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexan-2-one: Lacks the methyl group at the third position, resulting in different reactivity and properties.
3-Methylhexan-2-one: Lacks the phenyl group, leading to different chemical behavior.
Phenylacetone: A structurally similar compound with different applications and reactivity.
Uniqueness
3-Methyl-6-phenylhexan-2-one is unique due to the presence of both a phenyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions in various fields of research .
Properties
CAS No. |
61713-68-6 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methyl-6-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-5,8-9,11H,6-7,10H2,1-2H3 |
InChI Key |
NWSNDYXHDTUZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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